N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride
Description
N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride is a synthetic acetamide derivative characterized by a complex substitution pattern. Its structure includes:
- A phenylacetamide core with 3,4-dimethoxy substituents.
- An α-(3,4,5-trimethoxyphenyl)methylene group attached to the acetamide nitrogen.
- A diethylaminoethyl side chain protonated as a hydrochloride salt, enhancing solubility and stability.
Properties
CAS No. |
93777-60-7 |
|---|---|
Molecular Formula |
C26H39ClN2O6 |
Molecular Weight |
511.0 g/mol |
IUPAC Name |
(E)-N-[2-(diethylamino)ethyl]-3-(3,3,4,4,5-pentamethoxycyclohexa-1,5-dien-1-yl)-2-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C26H38N2O6.ClH/c1-8-28(9-2)16-15-27-24(29)22(21-13-11-10-12-14-21)17-20-18-23(30-3)26(33-6,34-7)25(19-20,31-4)32-5;/h10-14,17-19H,8-9,15-16H2,1-7H3,(H,27,29);1H/b22-17+; |
InChI Key |
QJBYXHUXUNFZQO-GDHRODDYSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)/C(=C/C1=CC(C(C(=C1)OC)(OC)OC)(OC)OC)/C2=CC=CC=C2.Cl |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=CC1=CC(C(C(=C1)OC)(OC)OC)(OC)OC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium ethoxide). Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of ethoxy derivatives .
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry
The Pesticide Chemicals Glossary (2001) lists several acetamide derivatives with structural parallels to the target compound, albeit with simpler substituents and pesticidal applications :
| Compound Name | Key Substituents | Use |
|---|---|---|
| Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) | Chloro, methoxymethyl, diethylphenyl | Herbicide |
| Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) | Chloro, propoxyethyl, diethylphenyl | Herbicide |
| Target Compound | Diethylaminoethyl, trimethoxyphenyl, dimethoxy | Undisclosed (hypothesized medicinal use) |
Key Differences :
- Substituent Complexity: The target compound’s 3,4,5-trimethoxyphenyl and diethylaminoethyl groups contrast with the chloro and alkoxy substituents in pesticidal acetamides. These differences likely confer distinct biological activities, such as receptor specificity or metabolic stability.
- Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral pesticidal analogs like alachlor, which rely on lipophilic groups for soil penetration .
Pharmaceutical Acetamide Derivatives
Pharmacopeial Forum (2017) documents acetamide-based pharmaceuticals with amino and phenoxy substituents, highlighting structural diversity in medicinal applications :
| Compound Name (Abbreviated) | Key Substituents | Hypothesized Use |
|---|---|---|
| N-[(2S,3S,5S)-5-Amino-3-hydroxy-...]acetamide | Amino, hydroxy, diphenylhexan backbone | Antibiotic/Enzyme inhibitor |
| Target Compound | Diethylaminoethyl, trimethoxyphenyl | Anticancer/Neuromodulator |
Key Comparisons :
- Methoxy vs.
- Side Chain Functionality: The diethylaminoethyl moiety in the target compound could improve blood-brain barrier penetration relative to the polar amino-hydroxy chains in derivatives, suggesting neurological or CNS-targeted applications .
Biological Activity
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄Cl
- Molecular Weight : 360.84 g/mol
- IUPAC Name : N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride
Structural Features
The compound features:
- A diethylamino group which may contribute to its pharmacological properties.
- Multiple methoxy groups that could enhance lipophilicity and biological activity.
- An acetamide moiety that is often associated with various biological activities.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of phenylacetamides can inhibit cancer cell proliferation. The presence of methoxy groups may enhance this effect by modulating enzyme activity related to cancer pathways.
- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial properties. The diethylamino group may enhance membrane permeability, allowing for better interaction with microbial cells.
- Neuroprotective Effects : Some studies suggest that compounds containing diethylamino groups can exhibit neuroprotective effects by modulating neurotransmitter systems.
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:
- Inhibition of specific enzymes involved in cell proliferation.
- Interaction with receptors associated with neurotransmission and pain modulation.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The study concluded that modifications on the phenyl ring and the presence of methoxy groups were crucial for enhancing anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction |
| HeLa (Cervical) | 30 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of angiogenesis |
Case Study 2: Antimicrobial Properties
A research article published in the International Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 25 | Bacteriostatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
